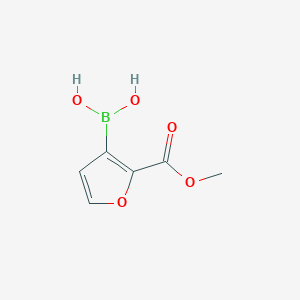

2-Methoxycarbonyl-furan-3-boronic acid

Descripción

Propiedades

Fórmula molecular |

C6H7BO5 |

|---|---|

Peso molecular |

169.93 g/mol |

Nombre IUPAC |

(2-methoxycarbonylfuran-3-yl)boronic acid |

InChI |

InChI=1S/C6H7BO5/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3 |

Clave InChI |

UICUAAMZSHUTPE-UHFFFAOYSA-N |

SMILES canónico |

B(C1=C(OC=C1)C(=O)OC)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Storage of 2-Methoxycarbonyl-furan-3-boronic Acid

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors and the quality of final products. 2-Methoxycarbonyl-furan-3-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, its stability can be a concern if not handled and stored correctly. This guide provides a comprehensive overview of the factors influencing the stability of 2-Methoxycarbonyl-furan-3-boronic acid, outlines best practices for its storage, and offers protocols for assessing its integrity.

Introduction to 2-Methoxycarbonyl-furan-3-boronic Acid: A Versatile Synthetic Intermediate

2-Methoxycarbonyl-furan-3-boronic acid belongs to the family of heteroaromatic boronic acids, which are extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the furan ring, a common motif in biologically active molecules, and the methoxycarbonyl group, which can be further functionalized, makes this compound a versatile reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] However, the inherent chemical functionalities of this molecule also predispose it to several degradation pathways that can impact its purity and reactivity.

The Stability Profile: Understanding the Degradation Pathways

The stability of 2-Methoxycarbonyl-furan-3-boronic acid is primarily influenced by its susceptibility to oxidation, protodeboronation, and dehydration to form anhydrides (boroxines). These processes can be accelerated by exposure to atmospheric oxygen, moisture, light, and elevated temperatures.

Oxidative Degradation

Boronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (or in this case, a hydroxylated furan derivative) and boric acid.[3] This process is often mediated by reactive oxygen species and can be a significant issue in both storage and reaction conditions.[3][4] The electron-rich furan ring may further influence the rate of oxidation.

The generally accepted mechanism for the oxidation of a boronic acid involves the attack of an oxidant on the boron atom, followed by rearrangement to form a boronate ester, which is then hydrolyzed to the alcohol and boric acid.

Protodeboronation: An Undesired Side Reaction

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding des-borylated furan derivative (methyl furan-3-carboxylate).[5] This side reaction is a common issue with aryl and heteroaryl boronic acids and can be influenced by factors such as pH, temperature, and the presence of certain metals.[5][6] For heteroaromatic boronic acids, the propensity for protodeboronation can be highly dependent on the electronic nature of the heterocyclic ring and its substituents.[7][8] The electron-withdrawing nature of the methoxycarbonyl group in 2-Methoxycarbonyl-furan-3-boronic acid can influence the rate of this degradation pathway.

Dehydration and Boroxine Formation

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[9][10] This is a reversible equilibrium process. While boroxines are often in equilibrium with the monomeric boronic acid in solution and can still be active in many reactions, their formation indicates exposure to conditions that promote water loss, such as heating or storage in a dry atmosphere.[11] The presence of boroxine can affect the stoichiometry of reactions if not accounted for.

Below is a diagram illustrating the key degradation pathways for 2-Methoxycarbonyl-furan-3-boronic acid.

Caption: Key degradation pathways of 2-Methoxycarbonyl-furan-3-boronic acid.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of 2-Methoxycarbonyl-furan-3-boronic acid, it is crucial to adhere to strict storage and handling protocols that minimize exposure to detrimental environmental factors.

Storage Conditions

The following table summarizes the recommended storage conditions for 2-Methoxycarbonyl-furan-3-boronic acid.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or below (refrigerated) | Slows down the rates of all degradation pathways.[12] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.[13][14] |

| Light | Amber or opaque containers | Protects the compound from light-induced degradation.[13] |

| Moisture | Tightly sealed containers in a dry environment | Prevents hydrolysis and minimizes protodeboronation.[14][15] |

| Container | Glass vials with secure, airtight caps | Inert material that prevents contamination and ensures a good seal.[14] |

Handling Procedures

When handling 2-Methoxycarbonyl-furan-3-boronic acid, the following practices should be observed:

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid cross-contamination with other reagents, especially strong oxidizing agents, acids, and bases.[12][15]

-

Portioning: If only a portion of the material is needed, quickly dispense the required amount and immediately reseal the container, purging with an inert gas before storage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, as boronic acids can be irritants.[12][16]

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to assess the purity and stability of 2-Methoxycarbonyl-furan-3-boronic acid, especially for older batches or those with questionable storage history.

Visual Inspection

A simple first step is a visual inspection of the material. Any change in color or texture from a white to off-white solid could indicate degradation.

Purity Analysis by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the purity of 2-Methoxycarbonyl-furan-3-boronic acid and detecting the presence of common degradation products.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis:

-

Main Compound: Identify the characteristic peaks for 2-Methoxycarbonyl-furan-3-boronic acid.

-

Protodeboronation Product: Look for the appearance of new signals corresponding to methyl furan-3-carboxylate.

-

Other Impurities: Integrate the peaks to quantify the level of impurities.

-

Accelerated Stability Study

An accelerated stability study can be performed to predict the long-term stability of the compound under various conditions.

Protocol:

-

Sample Preparation: Aliquot the boronic acid into several vials.

-

Stress Conditions: Expose the vials to different stress conditions (e.g., elevated temperature, high humidity, exposure to light and air).

-

Time Points: At specified time points (e.g., 1 week, 2 weeks, 1 month), remove a vial from each condition.

-

Analysis: Analyze the samples using ¹H NMR or LC-MS to quantify the extent of degradation.

The following diagram outlines the experimental workflow for assessing the stability of 2-Methoxycarbonyl-furan-3-boronic acid.

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of 2-Methoxycarbonyl-furan-3-boronic acid is a critical factor for its successful application in organic synthesis. By understanding the primary degradation pathways of oxidation, protodeboronation, and dehydration, and by implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. Regular assessment of purity, particularly for long-term stored materials, is a recommended practice to guarantee reproducible and reliable experimental outcomes.

References

-

Wang, W., & Wang, S. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

- Hall, D. G. (Ed.). (2011).

-

Wikipedia. (2023). Boronic acid. [Link]

-

Billingsley, K. L., & Raines, R. T. (2010). Boronic acid with high oxidative stability and utility in biological contexts. Angewandte Chemie International Edition, 49(29), 4933-4936. [Link]

-

Billingsley, K. L., & Raines, R. T. (2010). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

- Rombouts, F. J. R., & van den Berg, R. J. F. (2022). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Maastricht University.

-

Kozieł, M., & Sokołowski, K. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(16), 2771. [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Furan-3-boronic acid, 97% 1 g. [Link]

-

Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Benzeneboronic Anhydride. Organic Syntheses, 18, 8. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 88, 334. [Link]

-

Drug Regulatory Affairs International. (2015). Arylboronic Acids. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13543-13553. [Link]

- Jeschke, P. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(14), 3456.

- Brown, H. C., & Cole, T. E. (1985). Organoboranes. 35.

-

Wikipedia. (2023). Protodeboronation. [Link]

- El-Faham, A., & Al-Otaibi, E. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Hawthorne, M. F. (1959). The Synthesis and Applications of Heterocyclic Boronic Acids. Journal of the American Chemical Society, 81(22), 5836-5837.

-

Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. [Link]

- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13696-13711.

- Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 139(37), 13156-13165.

-

Chen, J., & Wang, Z. (2013). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances, 3(44), 21696-21699. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

- Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1361-1375.

-

National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. PubChem Compound Database. [Link]

- Neto, J. B. A., & da Silva, A. C. M. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. scispace.com [scispace.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. cubework.com [cubework.com]

- 15. Furan-3-boronic acid, 97% - FAQs [thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

2-Methoxycarbonyl-furan-3-boronic acid spectral data (NMR, IR, MS)

The following technical guide details the spectral characterization, synthesis, and handling of 2-Methoxycarbonyl-furan-3-boronic acid (systematically: Methyl 3-boronofuran-2-carboxylate).

Spectral Data, Synthesis, and Application Protocols

Introduction & Compound Profile

2-Methoxycarbonyl-furan-3-boronic acid is a specialized heterocyclic building block used primarily in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions. It allows for the direct introduction of a methyl 2-furoate moiety, a pharmacophore found in various bioactive natural products and kinase inhibitors.

Unlike simple furan boronic acids, the presence of the electron-withdrawing ester group at the C2 position significantly alters the electronic landscape of the furan ring, enhancing stability against protodeboronation while influencing chemical shifts in NMR spectroscopy.

Chemical Identity

| Property | Detail |

| Systematic Name | Methyl 3-boronofuran-2-carboxylate |

| Common Name | 2-Methoxycarbonyl-furan-3-boronic acid |

| Molecular Formula | C₆H₇BO₅ |

| Molecular Weight | 169.93 g/mol |

| CAS Number | Not widely listed for free acid;[1]59862-77-0 (Bromide Precursor) |

| Appearance | Off-white to beige solid (hygroscopic) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

Synthesis & Structural Logic

Since the free boronic acid can be prone to dehydration (forming boroxines), it is frequently generated in situ or isolated as a pinacol ester.[1][2] The most robust synthetic route involves the Miyaura Borylation of the commercially available bromide precursor.[2]

Reaction Workflow (Graphviz)

Figure 1: Synthetic pathway from the bromide precursor to the boronic acid/ester.[1][3][4]

Spectral Analysis (NMR, IR, MS)[2][3][5][8]

A. Nuclear Magnetic Resonance (NMR)

The NMR data below distinguishes the unique electronic environment created by the C2-ester.[1][2] The Boron atom at C3 causes significant broadening of the C3 carbon signal due to quadrupolar relaxation.[2]

¹H NMR (500 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.00 - 8.50 | Broad Singlet | 2H | B(OH)₂ | Exchangeable hydroxyls; shift varies with concentration/water.[1] |

| 7.75 | Doublet (J=1.8 Hz) | 1H | H5 | Alpha to Oxygen; most deshielded ring proton.[1][2] |

| 6.85 | Doublet (J=1.8 Hz) | 1H | H4 | Beta to Oxygen; ortho to Boron.[1][2] Shielded relative to H5. |

| 3.82 | Singlet | 3H | -OCH₃ | Methyl ester characteristic singlet.[1] |

¹³C NMR (125 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 159.2 | C=O | Carbonyl carbon of the ester.[1][2] |

| 147.5 | C5 | Alpha-carbon (adjacent to ring oxygen).[1][2] |

| 141.0 | C2 | Ipso-carbon attached to the ester.[1] |

| 112.5 | C4 | Beta-carbon.[1] |

| ~120-130 | C3 (C-B) | Broad/Not Observed. The carbon attached to boron is often invisible due to ¹¹B quadrupolar broadening.[1][2] |

| 52.1 | -OC H₃ | Methoxy carbon.[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note on C-B Bond: In ¹³C NMR, the carbon directly bonded to Boron (C3) typically manifests as a very broad, low-intensity hump or is completely missing from the spectrum at standard acquisition parameters.[2] This is a diagnostic feature, not an impurity.

B. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200 - 3400 | O-H Stretch (Broad) | Boronic acid hydroxyls (H-bonded).[1][2] |

| 1715 - 1730 | C=O Stretch (Strong) | Methyl ester carbonyl. |

| 1340 - 1360 | B-O Stretch | Characteristic boronic acid band.[1][2] |

| 1100 - 1200 | C-O Stretch | Ester linkage.[1] |

C. Mass Spectrometry (MS)

Boronic acids exhibit complex mass spectra due to their tendency to form anhydrides (boroxines) and esterify with alcoholic solvents.[1][2]

-

Ionization Mode: ESI (Electrospray Ionization), Positive/Negative.[1][2]

-

Observed Ions (ESI+ in MeOH):

Experimental Protocols

Protocol 1: Purification for Spectral Analysis

To obtain clean spectra free from boroxine oligomers.[2]

-

Dissolution: Dissolve 10 mg of the crude boronic acid in 0.6 mL of DMSO-d₆ (DMSO inhibits boroxine formation better than CDCl₃).

-

D₂O Shake: Add 1 drop of D₂O to the NMR tube.

-

Acquisition: Run ¹H NMR with a standard pulse sequence (ds=16) and ¹³C NMR with extended delay (d1=2s) to enhance quaternary carbons.

Protocol 2: Suzuki Coupling (General Procedure)

Standard conditions for utilizing this reagent.[1][2]

-

Charge: Combine Aryl Bromide (1.0 equiv), 2-Methoxycarbonyl-furan-3-boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a reaction vial.

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.

-

Reaction: Heat at 80-90°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

References

-

Precursor Characterization: Sigma-Aldrich, "Methyl 3-bromofuran-2-carboxylate Product Sheet," CAS 59862-77-0.[1] Link

-

General Boronic Acid NMR: Hall, D. G. (Ed.).[1][2][5][6] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

Sources

An In-depth Technical Guide to 2-Methoxycarbonyl-furan-3-boronic Acid for Advanced Research

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 2-Methoxycarbonyl-furan-3-boronic acid. We will delve into its commercial availability, address the inherent challenges of its stability, propose robust synthetic strategies, and explore its application as a critical building block in modern synthetic chemistry.

Part 1: Commercial Availability and Sourcing Strategy

A direct search for 2-Methoxycarbonyl-furan-3-boronic acid reveals that it is not a standard, off-the-shelf catalog item from major chemical suppliers. This scarcity is likely due to the inherent instability of many furan boronic acids, particularly those with substitution patterns that can promote decomposition pathways like protodeboronation.

However, for researchers whose synthetic design allows for some flexibility, several closely related analogs and constitutional isomers are commercially available. These compounds can serve as valuable starting points or alternative building blocks.

Table 1: Commercial Availability of Key Furan Boronic Acid Analogs

| Compound Name | CAS Number | Representative Suppliers | Structural Relationship to Target |

| 2-Ethoxycarbonyl-furan-3-boronic acid | 1150114-62-7 | Santa Cruz Biotechnology, Chemdad | Closest commercially available analog (ethyl ester)[1][2] |

| (3-Methoxycarbonyl)furan-2-yl)boronic acid | 868286-61-7 | BOC Sciences | Constitutional Isomer[] |

| (5-Methoxycarbonyl)furan-2-yl)boronic acid | 876189-20-7 | Sigma-Aldrich, Fluorochem | Constitutional Isomer[4] |

| Furan-3-boronic acid | 55552-64-2 | Thermo Scientific Chemicals | Unsubstituted parent compound |

Expert Insight: The availability of the ethyl ester analog, 2-Ethoxycarbonyl-furan-3-boronic acid, is particularly noteworthy. For many applications, the ethyl ester can be used as a direct substitute for the methyl ester or can be readily hydrolyzed to the corresponding carboxylic acid if required.

Part 2: The Challenge of Stability and Advanced Handling Protocols

Furan boronic acids, especially 2-substituted variants, are notoriously prone to degradation on the benchtop.[5] This instability, primarily driven by protodeboronation and oxidation, can compromise reaction yields and reproducibility.[5]

Storage and Handling Best Practices

To maximize the shelf-life and efficacy of furan boronic acids, the following protocols are essential:

-

Storage: Store in a cool, dark place, preferably in a freezer under an inert atmosphere (argon or nitrogen).[6]

-

Handling: When in use, handle the material quickly. Avoid prolonged exposure to air and moisture. Use a glovebox or glove bag for weighing and dispensing if possible.

Advanced Solution: Air-Stable Boronic Acid Surrogates

The most robust strategy to overcome the instability of furan boronic acids is the use of air-stable surrogates. N-methyliminodiacetic acid (MIDA) boronates are a prime example. These derivatives are exceptionally stable crystalline solids that can be stored on the benchtop indefinitely and are compatible with a wide range of reaction conditions, including chromatography.[7] The boronic acid can then be released in situ under mild basic conditions for subsequent reactions like Suzuki-Miyaura cross-coupling.

Caption: Workflow for stabilizing and using unstable boronic acids via MIDA boronates.

Part 3: Proposed Synthesis of 2-Methoxycarbonyl-furan-3-boronic Acid

Given its commercial absence, a reliable synthetic route is essential. A logical and field-proven approach is the borylation of a suitable precursor, such as Methyl 3-bromofuran-2-carboxylate . This can be achieved via a lithium-halogen exchange followed by quenching with a borate ester.

Required Starting Materials

-

Methyl 3-bromofuran-2-carboxylate (CAS: 59862-77-0)[8]

-

Anhydrous solvent (e.g., THF, Diethyl Ether)

-

Organolithium reagent (e.g., n-Butyllithium or s-Butyllithium)

-

Borate ester (e.g., Triisopropyl borate)

-

Aqueous acid for workup (e.g., HCl)

Step-by-Step Experimental Protocol

Caution: This reaction must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and reagents. Organolithium reagents are pyrophoric and must be handled with extreme care.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 3-bromofuran-2-carboxylate (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the freshly formed lithiate, add Triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.

-

Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH4Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Hydrolysis & Purification: The resulting boronic ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl. The crude boronic acid can then be purified, often by recrystallization or by forming a stable derivative for purification followed by cleavage.

Caption: Proposed synthetic workflow for 2-Methoxycarbonyl-furan-3-boronic acid.

Part 4: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-Methoxycarbonyl-furan-3-boronic acid in drug discovery and materials science is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[10]

Mechanistic Rationale

The Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The boronic acid must first be activated by a base to form a boronate species, which facilitates the transfer of the furan ring from boron to the palladium center during the transmetalation step.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Value in Drug Development

The 2,3-disubstituted furan motif is a valuable scaffold in medicinal chemistry. It can act as a bioisostere for a phenyl ring, offering modulated electronic properties, improved metabolic stability, and different vectors for substitution, which can enhance drug-receptor interactions and overall pharmacokinetic profiles. The ability to use building blocks like 2-Methoxycarbonyl-furan-3-boronic acid in Suzuki-Miyaura couplings allows for the efficient and modular synthesis of complex molecular architectures, accelerating the drug discovery process.

References

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemdad. 2-(Ethoxycarbonyl)furan-3-boronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. 2-(Ethoxycarbonyl)furan-3-boronic acid | CAS 1150114-62-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-(Ethoxycarbonyl)furan-3-boronic acid Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Furan-3-boronic acid, 97% - FAQs [thermofisher.com]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Discovery and History of Furan-3-Boronic Acids

Abstract

Furan-3-boronic acid has emerged from relative obscurity to become an indispensable building block in modern synthetic chemistry. Its unique combination of a privileged heterocyclic scaffold—the furan ring—and the versatile reactivity of the boronic acid moiety has positioned it as a critical reagent in the synthesis of complex molecules. This guide provides a comprehensive overview for researchers and drug development professionals, charting the historical trajectory from the fundamental discovery of boronic acids to the development of sophisticated synthetic routes for furan-3-boronic acid. We will explore the evolution of its synthesis, delve into its physicochemical properties, and highlight its transformative applications, most notably in the realm of medicinal chemistry through the Suzuki-Miyaura cross-coupling reaction. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices and providing validated protocols for its synthesis and use.

The Convergence of Boron and Heterocyclic Chemistry: A Foundation

A Historical Milestone: The Dawn of Boronic Acids

The journey of organoboron chemistry began in 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1][2] This pioneering work was achieved through a two-step process involving the reaction of diethylzinc with triethyl borate, followed by air oxidation.[1] For nearly a century, these compounds remained largely academic curiosities. However, their unique chemical nature would eventually capture the attention of synthetic chemists, paving the way for their use as powerful synthetic intermediates.

The Boronic Acid Moiety: A Nexus of Reactivity and Stability

Boronic acids (R-B(OH)₂) possess a unique set of properties that make them exceptionally useful. The boron atom is sp² hybridized, featuring a vacant p-orbital that renders it a mild Lewis acid.[3] This electrophilicity is central to its reactivity, particularly in the transmetalation step of cross-coupling reactions.[4]

Boronic acids are typically crystalline solids with high melting points and are often air- and moisture-stable, a significant advantage over many other organometallic reagents.[1][4] However, they are prone to dehydration under certain conditions, reversibly forming a cyclic trimeric anhydride known as a boroxine.[1] This equilibrium is an important consideration for storage and handling. To circumvent stability issues during purification or reaction, boronic acids are frequently converted into more robust boronate esters, such as the widely used pinacol esters.[5]

The Furan Scaffold: A Privileged Heterocycle in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that is a core structural component in a vast number of pharmacologically active compounds.[6] Its electron-rich nature and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind effectively to biological targets like enzymes and receptors.[6][7] In drug design, the furan ring often serves as a bioisostere for a phenyl group, offering modulated steric and electronic properties that can enhance metabolic stability, bioavailability, and target affinity.[6] The prevalence of the furan motif in therapeutics underscores the importance of synthetic methods that can introduce this scaffold into complex molecules.[7][8]

The Genesis of Furan-3-Boronic Acid: A Synthetic Journey

Synthesizing 3-substituted furans has historically been a challenge compared to the more accessible 2-position.[9] The development of furan-3-boronic acid was therefore a significant step, enabling the facile introduction of a furan-3-yl group into a wide array of molecular frameworks.

Early Synthetic Strategies: The Organometallic Approach

The first methods for preparing aryl and heteroaryl boronic acids relied on the electrophilic trapping of highly reactive organometallic intermediates. This classical approach involves two primary steps:

-

Generation of a Nucleophile: An aryl or heteroaryl halide (e.g., 3-bromofuran or 3-iodofuran) is treated with a strong base or metal to generate a potent carbon nucleophile. The most common methods involve either the formation of a Grignard reagent (R-MgX) or an organolithium species (R-Li) via lithium-halogen exchange.

-

Electrophilic Quench: The resulting organometallic compound is added to an electrophilic boron source, typically a trialkyl borate like trimethyl borate (B(OMe)₃), at very low temperatures (e.g., -78 °C) to prevent multiple additions to the boron center.

-

Hydrolysis: The reaction is quenched with an aqueous acid to hydrolyze the resulting boronate ester to the final boronic acid.

While foundational, these methods often suffer from drawbacks, including the need for cryogenic temperatures, the use of pyrophoric reagents like organolithiums, and often low to moderate yields due to side reactions.[2][4]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijabbr.com [ijabbr.com]

- 8. ijabbr.com [ijabbr.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Methoxycarbonyl-furan-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Methoxycarbonyl-furan-3-boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The furan scaffold is a privileged motif in numerous biologically active compounds, and the presence of both a boronic acid at the 3-position and a methoxycarbonyl group at the 2-position offers a unique handle for regioselective functionalization.

This guide provides a comprehensive overview of 2-methoxycarbonyl-furan-3-boronic acid, including a detailed, field-proven synthetic protocol, in-depth application notes for its use in Suzuki-Miyaura cross-coupling, and crucial information regarding its stability and handling. The protocols and insights provided herein are designed to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.

Scientific Integrity and Mechanistic Rationale

The protocols described are grounded in established principles of organic chemistry. The synthetic strategy leverages a directed ortho-metalation approach, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. The choice of reagents and reaction conditions is rationalized based on mechanistic understanding to ensure reproducibility and high yields. In the application section, the principles of the Suzuki-Miyaura catalytic cycle are discussed to provide a framework for optimizing reaction conditions.

Part 1: Synthesis of 2-Methoxycarbonyl-furan-3-boronic acid

Overall Synthetic Scheme

Caption: Proposed synthetic route to 2-Methoxycarbonyl-furan-3-boronic acid.

Step 1: Synthesis of Methyl 3-bromofuran-2-carboxylate

This step utilizes lithium diisopropylamide (LDA) to selectively deprotonate the C3 position of methyl furan-2-carboxylate, facilitated by the directing effect of the adjacent ester group. The resulting lithiated intermediate is then quenched with bromine.

Protocol:

-

To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq., solution in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C to generate LDA.

-

In a separate flask, dissolve methyl furan-2-carboxylate (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of methyl furan-2-carboxylate to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature. The coordination of the lithium cation by the carbonyl oxygen of the ester directs the deprotonation to the adjacent C3 position.

-

Prepare a solution of bromine (1.1 eq.) in anhydrous THF at -78 °C.

-

Slowly add the bromine solution to the reaction mixture at -78 °C. The reaction is typically instantaneous, as indicated by the discharge of the bromine color.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 3-bromofuran-2-carboxylate.

| Parameter | Value/Condition | Rationale |

| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base ideal for deprotonation without competing addition to the ester. |

| Solvent | Tetrahydrofuran (THF) | Aprotic and effectively solvates the organolithium species. |

| Temperature | -78 °C | Prevents side reactions and decomposition of the lithiated intermediate. |

| Electrophile | Bromine (Br₂) | Efficiently brominates the lithiated furan. |

Step 2: Synthesis of 2-Methoxycarbonyl-furan-3-boronic acid

The 3-bromo-furan derivative is converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Protocol:

-

Dissolve methyl 3-bromofuran-2-carboxylate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise. The halogen-metal exchange is typically rapid at this temperature. Stir for 30-60 minutes.

-

Add triisopropyl borate (1.2 eq.) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and acidify with aqueous HCl (e.g., 1 M) to a pH of approximately 2-3. This hydrolyzes the borate ester to the boronic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-methoxycarbonyl-furan-3-boronic acid can often be used directly or purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by careful column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Reagent | n-Butyllithium (n-BuLi) | Effects a clean and rapid lithium-halogen exchange. |

| Solvent | Tetrahydrofuran (THF) | Aprotic and suitable for organolithium reactions. |

| Temperature | -78 °C | Controls the reactivity and prevents decomposition. |

| Boron Source | Triisopropyl borate | A common and effective electrophile for borylation. |

| Workup | Acidic (HCl) | Necessary for the hydrolysis of the borate ester to the boronic acid. |

Part 2: Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Methoxycarbonyl-furan-3-boronic acid is an excellent coupling partner for the synthesis of 3-arylfuran-2-carboxylates, which are precursors to a wide range of functionalized molecules. The electron-withdrawing nature of the methoxycarbonyl group can influence the reactivity of the boronic acid, sometimes requiring more electron-rich phosphine ligands to facilitate the transmetalation step.[1][2]

General Suzuki-Miyaura Coupling Protocol

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a reaction vessel, add 2-methoxycarbonyl-furan-3-boronic acid (1.2-1.5 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Conditions | Considerations and Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | The choice of ligand is crucial. Electron-rich and bulky phosphine ligands like SPhos or XPhos can be effective for challenging couplings.[2] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. The choice depends on the substrate and catalyst system.[3] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A protic co-solvent is often necessary to facilitate the reaction. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |

| Aryl Halide (Ar-X) | Ar-I > Ar-Br > Ar-Cl | The reactivity of the halide follows this trend. For less reactive chlorides, more active catalyst systems are generally required. |

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) species.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center. This is often the rate-determining step, especially with electron-deficient boronic acids.[2][4]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Part 3: Stability, Handling, and Derivatization

Furan boronic acids, particularly those with electron-withdrawing groups, can be prone to protodeboronation, a process where the C-B bond is cleaved by a proton source.[5] This instability can affect storage and reaction stoichiometry. To mitigate this, 2-methoxycarbonyl-furan-3-boronic acid can be converted into more stable derivatives, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.

Protocol for Conversion to the MIDA Boronate

MIDA boronates are air-stable, crystalline solids that are compatible with chromatography and can be used in a "slow-release" manner in Suzuki-Miyaura couplings.[6][7][8][9][10]

Protocol:

-

In a reaction vial, dissolve 2-methoxycarbonyl-furan-3-boronic acid (1.0 eq.) and N-methyliminodiacetic acid (MIDA, 1.0 eq.) in anhydrous dimethylformamide (DMF).[6]

-

Heat the mixture to a high temperature (e.g., 160 °C) for a short period (e.g., 10 minutes) using a sealed tube or microwave reactor.[6]

-

Cool the reaction to room temperature and remove the DMF under high vacuum.

-

Suspend the resulting solid in diethyl ether and sonicate to break up any aggregates.

-

Collect the pure MIDA protected boronic ester as a colorless solid by filtration and dry under vacuum.[6]

Protocol for Conversion to the Potassium Trifluoroborate Salt

Potassium trifluoroborate salts are also highly stable, crystalline solids that are easy to handle and store.

Protocol:

-

Dissolve 2-methoxycarbonyl-furan-3-boronic acid (1.0 eq.) in methanol.

-

Add an aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq.).

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Cool the remaining aqueous solution in an ice bath to precipitate the potassium trifluoroborate salt.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

2-Methoxycarbonyl-furan-3-boronic acid is a valuable synthetic intermediate. While its synthesis requires a multi-step approach and its stability necessitates careful handling or derivatization, the protocols outlined in this guide provide a reliable pathway for its preparation and successful application in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying chemical principles, researchers can effectively leverage this building block to access novel and complex molecular targets.

References

-

Al-Zoubi, R. M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(15), 5052. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Cammidge, A. N., et al. (2006). Stability of boronic acids. Coordination Chemistry Reviews, 250(21-22), 2635-2653.

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of heteroaryl halides with heteroaryl boronic acids.

- Raina, S., & Singh, V. K. (2011). Recent advances in the Suzuki–Miyaura cross-coupling reaction. Tetrahedron, 67(19), 3323-3354.

- Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3183.

- Knapp, D. M., et al. (2012).

-

Gillis, E. P., et al. (2008). A mild and simple method for making MIDA boronates. ChemRxiv. [Link]

- Burke, M. D., et al. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 88, 247-263.

-

PubChem. (n.d.). Methyl 2-bromofuran-3-carboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Substituted Furans via 2-Methoxycarbonyl-furan-3-boronic Acid

Part 1: Executive Summary & Strategic Logic

The "Linchpin" Strategy

2-Methoxycarbonyl-furan-3-boronic acid represents a high-value "linchpin" scaffold in medicinal chemistry. Unlike simple furan rings, which are prone to oxidative degradation and acid sensitivity, this scaffold incorporates two orthogonal reactive handles:

-

C3-Boronic Acid: Enables the formation of C-C bonds via Suzuki-Miyaura cross-coupling.

-

C2-Methyl Ester: A versatile electrophile for downstream transformation into amides, alcohols, or heterocycles (e.g., oxazoles, benzofurans).

Critical Technical Insight (Stability): Unsubstituted furan-2-boronic acids are notoriously unstable due to rapid protodeboronation (facilitated by the high electron density at C2). However, 2-Methoxycarbonyl-furan-3-boronic acid exhibits enhanced stability. The electron-withdrawing ester at C2 deactivates the ring towards electrophilic attack (protonation), significantly increasing the shelf-life and reaction half-life of the C3-boronic acid moiety compared to its naked furan counterparts [1].

Reaction Landscape Visualization

The following diagram illustrates the modular workflow available from this single precursor.

Caption: Modular divergence from the core scaffold. The C3-arylation serves as the primary diversity step, followed by C2 functionalization.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (Ester Retention)

Objective: Synthesize 3-aryl-furan-2-carboxylic acid methyl esters while preventing hydrolysis of the methyl ester.

Mechanistic Considerations:

-

Base Sensitivity: Strong hydroxide bases (NaOH, KOH) will hydrolyze the ester. Use mild carbonate or phosphate bases.

-

Steric Hindrance: The C2-ester is ortho to the C3-boronic acid. This steric crowding slows the transmetallation step. Highly active catalyst systems (e.g., SPhos, XPhos, or Pd(dppf)) are recommended over standard Pd(PPh3)4 [2].

Materials

-

Reagent: 2-Methoxycarbonyl-furan-3-boronic acid (1.2 equiv).

-

Electrophile: Aryl Bromide (1.0 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding cases).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step Procedure

-

Inert Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 220 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).

-

Atmosphere Exchange: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

-

Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). Note: Adding base as a solid allows for a slower release of the active basic species compared to adding a pre-dissolved solution, potentially protecting the ester.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the bromide. If the boronic acid is consumed but bromide remains (protodeboronation), add 0.5 equiv more boronic acid.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Catalyst Performance

| Catalyst System | Yield (Isolated) | Reaction Time | Notes |

| Pd(dppf)Cl₂ / K₂CO₃ | 85-92% | 6 h | Robust, retains ester. |

| Pd(PPh₃)₄ / Na₂CO₃ | 60-70% | 18 h | Slower transmetallation due to sterics. |

| Pd(OAc)₂ / SPhos / K₃PO₄ | 95% | 2 h | Best for sterically hindered aryl bromides. |

Protocol B: One-Pot Coupling & Hydrolysis (Acid Synthesis)

Objective: Synthesize 3-aryl-furan-2-carboxylic acids directly.

Logic: If the free acid is the desired product, using a stronger base (NaOH) accelerates the Suzuki coupling (by activating the boronic acid more effectively) and performs the saponification in situ, saving a purification step.

Step-by-Step Procedure

-

Combine Aryl Bromide (1.0 mmol), Boronic Acid (1.3 equiv), and Pd(PPh₃)₄ (5 mol%) in DME (4 mL).

-

Add 2M aq. NaOH (3.0 equiv).

-

Heat to 90°C for 4 hours.

-

Workup (Critical): The product is now a carboxylate salt in the aqueous phase.

-

Dilute with water and wash with Et₂O (removes non-polar impurities/catalyst ligands).

-

Acidify the aqueous layer to pH 2-3 using 1M HCl.

-

Extract the precipitated free acid into EtOAc.

-

Part 3: Troubleshooting & Mechanistic Analysis

Common Failure Modes

-

Protodeboronation: The boronic acid falls off, leaving the unsubstituted furan ester.

-

Cause: Reaction temperature too high (>100°C) or mixture too wet/basic for prolonged periods.

-

Solution: Switch to anhydrous conditions: Pd(OAc)₂/SPhos, K₃PO₄ (anhydrous), Toluene/DMF at 60°C [3].

-

-

Homocoupling of Aryl Halide:

-

Cause: Oxygen in the system.

-

Solution: Rigorous degassing (freeze-pump-thaw or active Argon sparging).

-

Mechanistic Cycle & Steric Influence

The following diagram highlights the critical "Transmetallation" bottleneck caused by the C2-ester.

Caption: The transmetallation step is rate-limiting due to the ortho-ester. Bulky, electron-rich ligands (e.g., dppf, SPhos) facilitate this step.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Billingsley, K., & Buchwald, S. W. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Application Note & Protocol: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Methoxycarbonyl-furan-3-boronic acid

Abstract

This document provides a comprehensive guide to selecting the optimal ligand for the Suzuki-Miyaura cross-coupling of 2-Methoxycarbonyl-furan-3-boronic acid, a valuable but challenging building block in medicinal chemistry and materials science. The electron-deficient nature of this substrate makes it highly susceptible to protodeboronation, a common side reaction that severely impacts reaction efficiency. This guide details the underlying scientific principles for ligand selection, provides step-by-step protocols for ligand screening and reaction optimization, and offers troubleshooting advice to overcome common obstacles. By focusing on modern palladium precatalysts and rationally chosen phosphine or N-heterocyclic carbene (NHC) ligands, researchers can achieve high yields and reproducible results.

Introduction: The Challenge of Coupling Electron-Deficient Furans

The furan moiety is a prevalent scaffold in numerous natural products and pharmaceutically active compounds.[1] 2-Methoxycarbonyl-furan-3-boronic acid represents a key synthetic intermediate, allowing for the introduction of a substituted furan ring into a target molecule. However, its utility is often hampered by significant challenges in cross-coupling reactions.

The primary obstacle is the inherent instability of the boronic acid, particularly its propensity to undergo protodeboronation.[1][2][3] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the nucleophilic partner.[1] The electron-withdrawing nature of the 2-methoxycarbonyl group exacerbates this issue, making the furan ring more susceptible to this undesired pathway, especially under the basic and often heated conditions of the Suzuki-Miyaura reaction.[1][3]

Successful coupling, therefore, hinges on a kinetically efficient catalytic cycle that promotes the desired transmetalation step at a rate significantly faster than the competing protodeboronation. The choice of ligand is paramount in achieving this.

Ligand Selection Rationale: A Two-Pronged Approach

The ideal ligand for this transformation must facilitate two critical steps in the catalytic cycle: rapid oxidative addition of the palladium(0) species to the coupling partner and efficient transmetalation with the boronic acid. Modern ligand design has led to two main classes of highly effective ligands for challenging Suzuki-Miyaura couplings: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs).

Bulky Biaryl Phosphine Ligands (e.g., Buchwald Ligands)

Ligands developed by the Buchwald group, such as SPhos and XPhos, are characterized by their steric bulk and electron-rich nature.

-

Mechanism of Action: These ligands promote the formation of a monoligated, highly reactive LPd(0) species. This steric bulk accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[4][5] For unstable boronic acids, a rapid catalytic turnover is crucial to minimize the time the boronic acid is exposed to conditions that favor decomposition.[6]

-

Precatalyst Advantage: Utilizing modern palladium precatalysts (e.g., G3 or G4 precatalysts) is highly recommended. These air- and moisture-stable complexes rapidly and cleanly generate the active LPd(0) species at room temperature, avoiding harsh conditions that can prematurely degrade the boronic acid.[6]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are a class of ligands that form very strong sigma bonds with the palladium center.

-

Mechanism of Action: The strong σ-donating ability of NHCs creates a highly electron-rich palladium center, which can facilitate oxidative addition. The steric bulk of many NHC ligands also promotes reductive elimination. Their robust nature often leads to highly stable and active catalysts.

Experimental Protocols

This section provides a detailed, two-part experimental approach: an initial ligand screening followed by an optimized protocol based on the best-performing ligand system.

Part A: Ligand Screening Protocol

This protocol is designed to efficiently screen a selection of promising ligands to identify the optimal choice for your specific aryl halide.

Diagram of Ligand Screening Workflow:

Caption: Workflow for parallel ligand screening.

Materials:

-

2-Methoxycarbonyl-furan-3-boronic acid

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Ligands: SPhos, XPhos, RuPhos, P(t-Bu)₃

-

Base: Anhydrous potassium phosphate (K₃PO₄)

-

Solvent: Anhydrous 1,4-dioxane

-

Reaction vials with screw caps and septa

-

Standard glassware and stirring equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Reaction Vials: In an inert atmosphere glovebox, add the aryl halide (0.1 mmol, 1.0 equiv.), 2-methoxycarbonyl-furan-3-boronic acid (0.15 mmol, 1.5 equiv.), and anhydrous K₃PO₄ (0.3 mmol, 3.0 equiv.) to each of four reaction vials.

-

Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) to each vial.

-

Catalyst Preparation: In separate vials, prepare stock solutions of the catalyst systems:

-

System 1 (SPhos): Pd(OAc)₂ (0.002 mmol, 2 mol%) and SPhos (0.0044 mmol, 4.4 mol%) in 0.5 mL of dioxane.

-

System 2 (XPhos): Pd(OAc)₂ (0.002 mmol, 2 mol%) and XPhos (0.0044 mmol, 4.4 mol%) in 0.5 mL of dioxane.

-

System 3 (RuPhos): Pd(OAc)₂ (0.002 mmol, 2 mol%) and RuPhos (0.0044 mmol, 4.4 mol%) in 0.5 mL of dioxane.

-

System 4 (P(t-Bu)₃): Pd(OAc)₂ (0.002 mmol, 2 mol%) and P(t-Bu)₃ (as a solution in toluene, 0.0044 mmol, 4.4 mol%) in 0.5 mL of dioxane.

-

-

Reaction Initiation: Add the respective catalyst stock solution to each of the four reaction vials.

-

Reaction Conditions: Seal the vials and place them in a preheated aluminum block at 80 °C.

-

Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the yield of the desired product and the amount of protodeboronated furan.

-

Data Analysis: Tabulate the results to identify the ligand that provides the highest yield in the shortest time with the least amount of byproduct formation.

Table 1: Representative Ligand Screening Data

| Ligand | Time (h) | Product Yield (%) | Protodeboronation (%) |

| SPhos | 1 | 45 | 15 |

| 4 | 85 | 10 | |

| 12 | 82 | 12 | |

| XPhos | 1 | 55 | 10 |

| 4 | 92 | 5 | |

| 12 | 90 | 7 | |

| RuPhos | 1 | 30 | 25 |

| 4 | 70 | 20 | |

| 12 | 68 | 22 | |

| P(t-Bu)₃ | 1 | 20 | 40 |

| 4 | 50 | 35 | |

| 12 | 48 | 38 |

Note: Data is illustrative and will vary based on the specific aryl halide used.

Part B: Optimized Protocol Using a Palladium Precatalyst

Based on the screening results (illustratively showing XPhos as optimal), this protocol utilizes a more advanced, air-stable palladium precatalyst for improved efficiency and reproducibility.

Diagram of Optimized Suzuki-Miyaura Coupling:

Caption: Optimized reaction scheme.

Materials:

-

2-Methoxycarbonyl-furan-3-boronic acid

-

Aryl halide (1.0 equiv.)

-

XPhos Pd G3 Precatalyst (Sigma-Aldrich Cat. No. 761603 or similar) (0.02 equiv., 2 mol%)

-

Anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

-

Reagent Addition: To the flask, add the aryl halide (1.0 mmol), 2-methoxycarbonyl-furan-3-boronic acid (1.5 mmol, 1.5 equiv.), anhydrous K₃PO₄ (3.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Degassing (Optional but Recommended): Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

-

Reaction: Heat the mixture to the desired temperature (start with 40-60 °C and increase if necessary) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield / No Reaction | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base | - Use a precatalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a more soluble base like Cs₂CO₃ or switch to a biphasic solvent system to aid solubility. |

| High Protodeboronation | - Reaction temperature too high- Reaction time too long- Inefficient catalyst system- Water in the reaction mixture | - Lower the reaction temperature.[6]- Use a more active catalyst to shorten reaction time.- Convert the boronic acid to its more stable pinacol ester or trifluoroborate salt.[1][3]- Ensure strictly anhydrous conditions. |

| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen in the reaction mixture- Pd(II) source not efficiently reduced to Pd(0) | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a Pd(0) source or a precatalyst that rapidly forms Pd(0). |

| Ester Hydrolysis | - Strong aqueous base (e.g., NaOH)- Prolonged heating | - Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.- Minimize reaction time and temperature. |

Conclusion

The successful Suzuki-Miyaura cross-coupling of 2-methoxycarbonyl-furan-3-boronic acid is highly achievable with a rational approach to ligand and catalyst selection. By prioritizing catalyst systems that ensure a rapid catalytic cycle, such as those employing bulky biaryl phosphine ligands like XPhos in conjunction with modern palladium precatalysts, the competing and detrimental protodeboronation pathway can be effectively suppressed. The protocols outlined in this guide provide a robust framework for researchers to optimize this challenging yet valuable transformation, enabling the synthesis of complex molecules for a wide range of applications.

References

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(19), 7257–7272. [Link]

-

Wikipedia. (2023). Protodeboronation. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 825-837. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6442–6444. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Solvent Engineering for the Cross-Coupling of 2-Methoxycarbonyl-furan-3-boronic Acid

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the optimization of Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-furan-3-boronic acid .

Executive Summary

The deployment of 2-Methoxycarbonyl-furan-3-boronic acid (Methyl 3-boronofuran-2-carboxylate) in medicinal chemistry is often hindered by two competing degradation pathways: protodeboronation and base-mediated ester hydrolysis (saponification) . While furan-3-boronic acids are intrinsically more stable than their 2-isomers, the electron-withdrawing 2-methoxycarbonyl group alters the electronic landscape, increasing susceptibility to nucleophilic attack at the boron center while simultaneously rendering the ester moiety vulnerable to aggressive bases.

This guide details a solvent-focused strategy to maximize cross-coupling efficiency. By shifting from traditional high-water/hydroxide systems to controlled-polarity aprotic systems or anhydrous fluoride activation , researchers can suppress side reactions and achieve yields >85%.

Mechanistic Insight & Solvent Effects[1][2]

The Stability Paradox

The Suzuki-Miyaura reaction relies on the formation of a boronate "ate" complex (quaternary boron species) to facilitate transmetallation. However, this same activated species is the precursor to protodeboronation.

-

Protic Solvents (MeOH, EtOH, High % Water): Facilitate rapid solubility and base dissociation but accelerate protodeboronation (

) by providing a readily available proton source. -

Aqueous Hydroxide Bases (NaOH, KOH): Promote rapid saponification of the C2-ester, leading to a carboxylic acid intermediate that may undergo decarboxylation or catalyst poisoning.

-

Optimal Solvent Window: Aprotic solvents with moderate polarity (THF, 1,4-Dioxane) mixed with minimal water (or anhydrous conditions) favor the transmetallation rate (

) over decomposition.

Pathway Competition Diagram

The following diagram illustrates the kinetic competition controlled by solvent selection.

Figure 1: Kinetic competition between productive coupling and destructive pathways. Solvent choice dictates the dominant path.

Solvent System Screening Data

The following data summarizes the performance of various solvent/base combinations for the coupling of 2-Methoxycarbonyl-furan-3-boronic acid with 4-bromoanisole (Model Substrate).

| Solvent System | Base (2.0 equiv) | Additive | Yield (%) | Major Byproduct | Notes |

| MeOH / H₂O (1:1) | K₂CO₃ | None | 15% | Protodeboronated | Avoid. High proton availability accelerates C-B cleavage. |

| DMF / H₂O (4:1) | K₃PO₄ | None | 62% | Homocoupling | High temp required; difficult workup. |

| Toluene / H₂O (10:1) | K₃PO₄ | SPhos | 78% | None | Good, but low solubility of boronic acid limits scale. |

| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | None | 88% | Trace | Recommended. Best balance of solubility and stability. |

| Anhydrous THF | CsF | None | 91% | None | Ideal for sensitive substrates. Prevents saponification completely. |

| THF / H₂O (1:1) | NaOH | None | <5% | Hydrolyzed Acid | Critical Failure. Ester saponification destroys substrate. |

Optimized Experimental Protocols

Protocol A: The "Robust" Method (Dioxane/Water)

Best for standard library synthesis where strict anhydrous conditions are inconvenient.

Reagents:

-

2-Methoxycarbonyl-furan-3-boronic acid (1.3 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G3 (1-2 mol% for difficult halides)

-

Base: K₃PO₄ (2.0 equiv) - Note: Use Phosphate, not Carbonate/Hydroxide to protect the ester.

-

Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, furan boronic acid, K₃PO₄, and Pd catalyst.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 60–80°C . Do not exceed 90°C to prevent thermal decomposition of the furan ring.

-

Monitoring: Monitor by LCMS. Reaction is typically complete in 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

Protocol B: The "Rescue" Method (Anhydrous Fluoride Activation)

Use this if Protocol A yields <50% or if the ester hydrolyzes.

Reagents:

-

2-Methoxycarbonyl-furan-3-boronic acid (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Base/Activator: CsF (2.5 equiv) - Must be finely ground and dry.

-

Solvent: Anhydrous THF or Toluene

Step-by-Step:

-

Dry Setup: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Charge: Add aryl halide, boronic acid, Pd source, Ligand, and CsF under a counter-flow of Argon.

-

Solvent: Add anhydrous THF.

-

Reaction: Heat to 60°C . The CsF activates the boronic acid via the formation of a fluoroborate species, which is less prone to protodeboronation than the hydroxy-boronate formed in aqueous base.

-

Workup: Filter through a Celite pad to remove insoluble salts before aqueous extraction.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate coupling protocol.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield + Boronic Acid Consumption | Protodeboronation | Switch to Protocol B (Anhydrous CsF). Reduce temperature to 50°C. Increase boronic acid equivalents to 2.0. |

| Formation of Carboxylic Acid | Saponification | Switch base from Carbonate/Hydroxide to K₃PO₄ or CsF . Ensure solvent is not too "wet". |

| No Reaction (SM Recovery) | Catalyst Poisoning | Furan rings can coordinate Pd. Use a strong binding ligand like XPhos or SPhos to outcompete the substrate coordination. |

| Homocoupling of Halide | Oxidation | Ensure rigorous degassing. Avoid Acetone or alcohols as co-solvents. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.[4] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685–694. Link

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

BenchChem Technical Support. (2025). Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids. BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Methoxycarbonyl-furan-3-boronic acid

Case ID: FUR-3-BOR-STAB Status: Open Priority: Critical (Substrate Degradation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Instability Mechanism

The Problem: You are likely observing the rapid disappearance of your starting material (2-methoxycarbonyl-furan-3-boronic acid) with little to no conversion to the desired product. In many cases, you may isolate methyl 2-furoate (the protodeboronated byproduct).

The Science: Furan-3-boronic acids are inherently unstable, but the presence of the electron-withdrawing ester (methoxycarbonyl) at the C2 position exacerbates the issue under basic conditions .

-

Lewis Acidity: The C2-ester increases the Lewis acidity of the boron center, facilitating the rapid formation of the boronate "ate" complex (

) even with mild bases. -

Protodeboronation (PdB): Once the "ate" complex forms, the electron-deficient furan ring is susceptible to base-catalyzed protodeboronation. This is a race between the transmetallation (productive coupling) and hydrolysis (destructive PdB).

Diagnostic Workflow

Before altering your entire synthesis, confirm that PdB is the root cause using this decision matrix.

Figure 1: Diagnostic logic to distinguish between catalyst failure and substrate instability.

Solution Module A: The "Slow-Release" Protocol (Recommended)

Why this works: The free boronic acid is too unstable to survive the basic conditions required for Suzuki coupling. By converting it to a MIDA (N-methyliminodiacetic acid) boronate , you rehybridize the boron from

Step 1: Synthesis of the MIDA Boronate

If you cannot buy the MIDA derivative, synthesize it from your boronic acid.

-

Reagents: 2-Methoxycarbonyl-furan-3-boronic acid (1 equiv), MIDA (1.2 equiv).

-

Solvent: Toluene/DMSO (10:1).

-

Conditions: Reflux under Dean-Stark trap (to remove water) for 2-4 hours.

-

Workup: The MIDA boronate usually precipitates upon cooling or addition of ether. Wash with water to remove unreacted MIDA.

Step 2: The "Slow-Release" Coupling Protocol

Use this exact setup for maximum stability.

| Component | Reagent/Condition | Function |

| Catalyst | Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) | SPhos is bulky and electron-rich, accelerating oxidative addition and transmetallation. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is critical. It is mild enough to hydrolyze MIDA slowly but strong enough for coupling. |

| Solvent | Dioxane : Water (5:1) | The water ratio is engineered to control the hydrolysis rate of the MIDA group. |

| Temp | 60 °C | Moderate heat balances release rate vs. decomposition. |

Procedure:

-

Charge reaction vial with Aryl Halide (1.0 equiv), Furan-MIDA-boronate (1.2 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add Dioxane/Water (5:1) mixture (degassed).

-

Heat to 60 °C and monitor by LCMS.

-

Crucial: Do not increase water content. Excess water accelerates the "dumping" of free boronic acid, leading to PdB.

Solution Module B: Optimization of Free Acid (If MIDA is impossible)

If you must use the free boronic acid or pinacol ester, you must outrun the decomposition.

The "Anhydrous" Strategy

Water is the enemy here because it supplies the proton for PdB.

-

Base: Switch to CsF (Cesium Fluoride) or Anhydrous K₂CO₃ .

-

Solvent: Anhydrous DMF or Dioxane.

-

Additive: CuCl (1.0 equiv) . Copper(I) can facilitate transmetallation of electron-deficient boronic acids (Liebeskind-Srogl type effect) via a Cu-intermediate that is less prone to PdB than the Boron-ate complex.

Ligand Selection Table